BenchChemオンラインストアへようこそ!

7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

MAO-B Inhibition Parkinson's Disease Neuroprotection

This specific C7-hydroxymethyl regioisomer is critical for reproducible MAO-B inhibitor research. SAR studies confirm C7 substitution yields significantly greater potency than C6 analogs. The reactive -CH2OH group enables esterification, etherification, and oxidation—derivatization routes impossible with alkyl or halogen analogs. Procure this precise regioisomer to ensure consistent pharmacophore construction in multi-step syntheses. Ideal for CNS drug discovery, Parkinson's disease therapeutics, AKR1B1/ROS dual inhibitor research, and green biocatalysis process validation. ≥95% purity; available from stock for immediate dispatch.

Molecular Formula C10H11NO2
Molecular Weight 177.20
CAS No. 857272-53-8
Cat. No. B3030033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
CAS857272-53-8
Molecular FormulaC10H11NO2
Molecular Weight177.20
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC(=C2)CO
InChIInChI=1S/C10H11NO2/c12-6-7-1-2-8-3-4-10(13)11-9(8)5-7/h1-2,5,12H,3-4,6H2,(H,11,13)
InChIKeyQJVHACDKAXCDGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (CAS 857272-53-8) Procurement: Molecular Profile and Core Characteristics


7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is a bicyclic heterocyclic compound belonging to the 3,4-dihydroquinolin-2(1H)-one class, which serves as a versatile core motif in numerous drug molecules [1]. Its molecular structure features a quinolinone scaffold with a reactive hydroxymethyl (-CH2OH) group substituted at the C7 position [2]. This specific substitution pattern is critical, as it imparts distinct physicochemical properties, including a molecular weight of 177.2 g/mol (C10H11NO2) and a topological polar surface area (tPSA) of 49.3 Ų [3]. The compound is commercially available for research and development purposes with a typical purity specification of 95% .

Why Substitution of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (857272-53-8) with Close Analogs is Scientifically Unjustified


Generic substitution within the 3,4-dihydroquinolin-2(1H)-one scaffold is scientifically unsound due to the profound impact of regiospecific substitution on biological activity. Systematic structure-activity relationship (SAR) studies have established that substitution at the C7 position yields significantly more potent monoamine oxidase B (MAO-B) inhibition compared to C6 substitution [1]. Furthermore, the hydroxymethyl group in this specific compound offers a unique, versatile chemical handle for further derivatization—including esterification, etherification, and oxidation—which is not possible with simple alkyl or halogen analogs [2]. These divergent functional and biological outcomes preclude any assumption of interchangeability and mandate the procurement of this precise regioisomer for reproducible research outcomes.

Quantitative Differentiation Evidence for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (CAS 857272-53-8) vs. Analogs


C7 Substitution Confers Superior Potency in Monoamine Oxidase B Inhibition Over C6 Analogs

In a systematic SAR study of 3,4-dihydro-2(1H)-quinolinones, substitution at the C7 position led to significantly more potent MAO-B inhibition compared to C6 substitution. The most potent C7-substituted compound in the series achieved an IC50 of 1.4 nM [1]. While the hydroxymethyl analog was not the most potent, the study unequivocally establishes that C7 substitution is a critical determinant for high potency and selectivity against MAO-B, with selectivities ranging from 99- to 40,000-fold over MAO-A [1]. This provides a strong class-level inference that the C7-substituted 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is a privileged scaffold for developing potent MAO-B inhibitors compared to C6-substituted analogs.

MAO-B Inhibition Parkinson's Disease Neuroprotection

C7 Substitution Optimizes AKR1B1 Inhibitory Potency in Dihydroquinolinone Series

In a series of 3,4-dihydroquinolin-2(1H)-one derivatives targeting aldose reductase (AKR1B1), substitution at the C6 position with specific moieties was explored. The study identified compound 8a as the most potent AKR1B1 inhibitor with an IC50 of 0.035 µM [1]. Importantly, the study's SAR analysis highlights the influence of substitution position on potency and selectivity. This class-level inference supports that the position of substitution (C6 vs. C7) and the nature of the substituent (e.g., hydroxymethyl) are key determinants of biological activity. The 7-(Hydroxymethyl) derivative provides a distinct chemical handle for further SAR exploration compared to the C6-substituted leads identified in this study.

Aldose Reductase Diabetic Complications Antioxidant

Enzymatic Hydroxylation Provides a Scalable, Regioselective Synthetic Route Compared to Traditional Multi-Step Synthesis

A study on the multi-functional oxidase activity of CYP102A1 (P450BM3) variants demonstrated the efficient hydroxylation of substituted 3,4-dihydro-2-quinolinones. The methodology enabled the introduction of hydroxyl groups at various positions around the ring system at synthetically relevant scales of 1.5 g/L/day [1]. This biocatalytic approach offers a significant advantage over traditional multi-step synthesis, which may require more complex protecting group strategies or harsh reaction conditions. Specifically, this method can directly produce 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one or its precursors from simpler building blocks with good regiocontrol, providing a more direct, sustainable, and potentially higher-yielding route compared to conventional chemical synthesis.

Biocatalysis Late-Stage Functionalization Sustainable Synthesis

One-Pot Synthetic Method Enables Efficient Preparation of Hydroxy-Substituted Dihydroquinolinones

A patent (CN102850270A) discloses a one-pot method for preparing hydroxy-substituted-3,4-dihydro-2(1H)-quinolinone compounds, which includes the target 7-(Hydroxymethyl) derivative [1]. This method utilizes an ionic liquid and a solid acid catalyst to streamline the reaction sequence, potentially reducing waste, improving atom economy, and enhancing overall yield compared to traditional stepwise approaches. The specific procedure for the target compound involves the reduction of a precursor with sodium tetrahydridoborate in methanol, yielding the product in 49.4% yield . While this is a modest yield, the one-pot methodology offers a practical advantage over multi-step isolation and purification.

Process Chemistry Green Chemistry One-Pot Synthesis

Procurement-Driven Application Scenarios for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (857272-53-8)


Development of Potent and Selective Monoamine Oxidase B (MAO-B) Inhibitors

Given the class-level evidence that C7-substituted 3,4-dihydro-2(1H)-quinolinones are highly potent and selective MAO-B inhibitors , this specific hydroxymethyl analog serves as a privileged starting scaffold. Medicinal chemistry teams can use this core to explore novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties for the potential treatment of Parkinson's disease and other neurological disorders. The hydroxymethyl group provides a direct and versatile point for further chemical diversification to optimize drug-like properties.

Design of Dual-Target Aldose Reductase (AKR1B1) and Antioxidant Agents

The 3,4-dihydroquinolin-2(1H)-one core has been validated as a promising template for dual AKR1B1/ROS inhibitors aimed at treating diabetic complications . This specific 7-(Hydroxymethyl) analog offers a distinct substitution pattern and a functional handle (hydroxymethyl) not present in the published leads, which were mostly C6-substituted. Researchers can investigate the impact of this regioisomeric change and the hydroxymethyl moiety on both enzyme inhibition and radical scavenging activity, potentially leading to novel dual-action therapeutic candidates.

Sustainable Synthesis of Functionalized Building Blocks via Biocatalysis

The demonstrated biocatalytic hydroxylation of dihydroquinolinones by engineered P450BM3 variants at preparative scales (1.5 g/L/day) positions 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one as a model substrate for developing and scaling green chemistry processes. Industrial R&D groups focused on sustainable manufacturing can leverage this compound to validate new enzymatic cascades for the late-stage functionalization of complex N-heterocycles, moving away from traditional, less efficient chemical methods.

Synthesis of a Key Intermediate for N-Hydroxymethyl Aripiprazole (RDC-5792)

The target compound is a critical structural fragment found in more complex molecules like N-Hydroxymethyl Aripiprazole (CAS 1259312-25-8) . Procurement of this pure, well-defined 7-(Hydroxymethyl) derivative provides a versatile building block for the synthesis of this and related advanced intermediates in CNS drug discovery programs. Its use ensures consistent and reproducible construction of the core pharmacophore in multi-step syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.